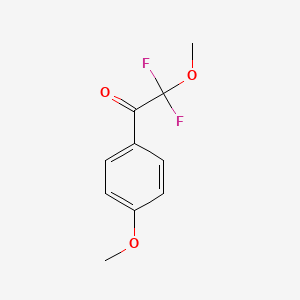
5-Ethyl-1,4-dimethyltetrazaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1,4-dimethyltetrazaborole is a heterocyclic compound with the molecular formula C₄H₁₁BN₄ It is characterized by a five-membered ring structure containing boron and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,4-dimethyltetrazaborole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with dimethylhydrazine in the presence of a boron-containing reagent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as crystallization or distillation are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-1,4-dimethyltetrazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boron-nitrogen oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of boron-nitrogen hydrides.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent hydrolysis.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are often conducted in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Boron-nitrogen oxides
Reduction: Boron-nitrogen hydrides
Substitution: Various substituted tetrazaborole derivatives
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1,4-dimethyltetrazaborole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex boron-nitrogen compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Ethyl-1,4-dimethyltetrazaborole involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, potentially affecting cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dihydro-5-ethyl-1,4-dimethyl-1H-tetrazaborole
- 2,5-Dimethyl-1-ethylcyclotetrazenoborane
Uniqueness
5-Ethyl-1,4-dimethyltetrazaborole is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other tetrazaborole derivatives. Its ethyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
20534-01-4 |
|---|---|
Molekularformel |
C4H11BN4 |
Molekulargewicht |
125.97 g/mol |
IUPAC-Name |
5-ethyl-1,4-dimethyltetrazaborole |
InChI |
InChI=1S/C4H11BN4/c1-4-5-8(2)6-7-9(5)3/h4H2,1-3H3 |
InChI-Schlüssel |
YFXJWUJMMPMZFU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(N=NN1C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


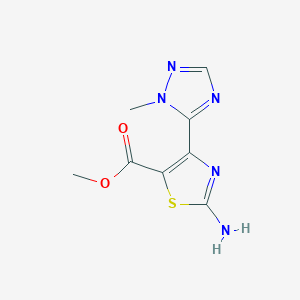
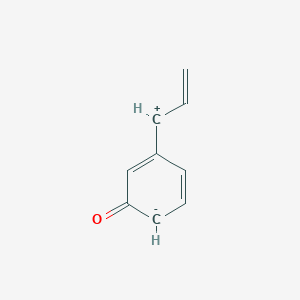
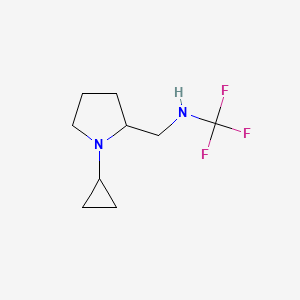
![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)


![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)
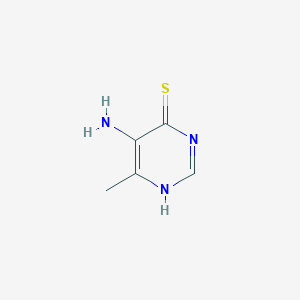
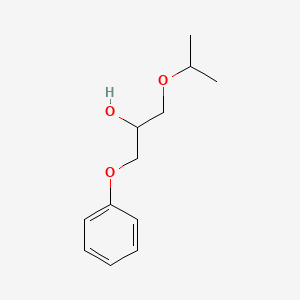
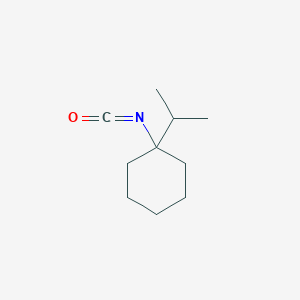
![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)
![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)

